Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride
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Overview
Description
Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O2 and its molecular weight is 220.7. The purity is usually 95%.
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Scientific Research Applications
Neuromuscular Blocking Agents
Research into compounds structurally related to Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone hydrochloride includes the development of neuromuscular blocking agents like Org 9426. This compound, a 2-morpholino, 16-allyl-pyrrolidino derivative of vecuronium, exhibits neuromuscular blocking effects in anesthetized patients, offering potential advantages over existing agents due to its rapid onset and suitability for facilitating intubation conditions (Wierda et al., 1990).
Analgesic Activity
Another study explored the analgesic activity of a compound closely related to Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone hydrochloride. The compound demonstrated potential as an analgesic, indicating these types of structures may be useful in developing new pain management solutions (Cahal, 1958).
Metabolic Studies
Research on the metabolism and disposition of related compounds, such as BMS-690514, an inhibitor targeting specific growth factor receptors, provides insights into the pharmacokinetics and potential therapeutic applications of structurally similar compounds. This study highlights the importance of understanding how these compounds are metabolized and excreted in humans, which is crucial for their development into safe and effective medications (Christopher et al., 2010).
Environmental Exposure and Toxicity
Investigations into the environmental exposure and potential toxicity of morpholine, a structurally related compound, in fruits and juices indicate the significance of monitoring and regulating chemical residues in food products. Such studies underscore the necessity of assessing the health risks associated with chemical exposure from both environmental and dietary sources (Cao et al., 2019).
Safety and Hazards
While specific safety and hazard data for “Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride” is not available, it’s important to handle all chemical compounds with care. Always follow standard safety procedures, including the use of personal protective equipment and working in a well-ventilated area .
Mechanism of Action
Target of Action
Morpholine derivatives have been found to have a wide variety of pharmacological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, some morpholine derivatives are known to inhibit tyrosine kinases , which play key roles in cell signaling pathways.
Properties
IUPAC Name |
morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11;/h8,10H,1-7H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYDWZRQXLECCH-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.